molecular formula C12H11N3 B8298609 2-(4-Methyl-1-phenyl-1H-pyrazol-3-yl)acetonitrile

2-(4-Methyl-1-phenyl-1H-pyrazol-3-yl)acetonitrile

Cat. No. B8298609
M. Wt: 197.24 g/mol
InChI Key: QJBLLWWNLUFNFD-UHFFFAOYSA-N
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Patent
US08772510B2

Procedure details

To lithium borohydride (2M solution in THF, 629 μL, 1.26 mmol) was added dropwise trimethylchlorosilane (273 mg, 321 μL, 2.51 mmol) over a period of 5 min at 0-5° C. At that temperature a solution of 2-(4-methyl-1-phenyl-1H-pyrazol-3-yl)acetonitrile (62 mg, 314 μmol) in THF (0.5 mL) was added dropwise. The mixture was stirred at 70° C. for 1.5 h. After cooling down to 0-5° C., MeOH (0.5 mL) was added dropwise. After 10 min the ice bath was removed and the mixture was allowed to warm up to RT. The reaction mixture was poured into NaOH (1 M, 10 mL) and extracted with dichloromethane (3×25 mL). The combined organic layer was dried over MgSO4 and concentrated in vacuo to give the product as light yellow semisolid (46 mg, 206 μmol, 65.4%) which was used without further purification for the next step.
Quantity
629 μL
Type
reactant
Reaction Step One
Quantity
321 μL
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Yield
65.4%

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].C[Si](C)(C)Cl.[CH3:8][C:9]1[C:10]([CH2:20][C:21]#[N:22])=[N:11][N:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:13]=1.CO>C1COCC1>[CH3:8][C:9]1[C:10]([CH2:20][CH2:21][NH2:22])=[N:11][N:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
629 μL
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
321 μL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Two
Name
Quantity
62 mg
Type
reactant
Smiles
CC=1C(=NN(C1)C1=CC=CC=C1)CC#N
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to 0-5° C.
CUSTOM
Type
CUSTOM
Details
After 10 min the ice bath was removed
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to RT
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into NaOH (1 M, 10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC=1C(=NN(C1)C1=CC=CC=C1)CCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 206 μmol
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 65.4%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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